molecular formula C10H9NO2 B3375655 5-Acetyl-2-methoxybenzonitrile CAS No. 113016-89-0

5-Acetyl-2-methoxybenzonitrile

Cat. No.: B3375655
CAS No.: 113016-89-0
M. Wt: 175.18 g/mol
InChI Key: CDBKJNSVIXFOJE-UHFFFAOYSA-N
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Description

5-Acetyl-2-methoxybenzonitrile is a substituted aromatic compound featuring a methoxy group at the 2-position, an acetyl group at the 5-position, and a nitrile functional group. It is primarily utilized in organic synthesis as an intermediate for bioactive molecules. The compound is synthesized via iodination and subsequent cyanation of methyl 4-methoxyphenyl ketone, followed by condensation with aldehydes to form derivatives like MMA-105, which are part of azolylacryloyl-based drug candidates . Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (acetyl, nitrile) groups, which influence its reactivity and applications in medicinal chemistry.

Properties

IUPAC Name

5-acetyl-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)8-3-4-10(13-2)9(5-8)6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBKJNSVIXFOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595282
Record name 5-Acetyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113016-89-0
Record name 5-Acetyl-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-2-methoxybenzonitrile can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where an acetyl group is introduced to a methoxybenzonitrile precursor . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure the desired substitution.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: 5-Carboxy-2-methoxybenzonitrile.

    Reduction: 5-Acetyl-2-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Acetyl-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-acetyl-2-methoxybenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards nucleophilic attack, facilitating the substitution process. The nitrile group can participate in various reactions, including reduction to amines or hydrolysis to carboxylic acids, depending on the conditions used.

Comparison with Similar Compounds

5-Acetyl-2-methoxybenzaldehyde

  • Structure : Replaces the nitrile group with an aldehyde.
  • Synthesis : Prepared via benzylation of 2,5-dihydroxybenzaldehyde ().
  • Key Differences : The aldehyde group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the nitrile derivative. However, aldehydes are prone to oxidation, whereas nitriles offer stability under similar conditions .

Methyl 5-Acetyl-2-(benzyloxy)benzoate

  • Structure : Substitutes the methoxy group with a benzyloxy moiety and replaces nitrile with an ester.
  • Synthesis : Derived from benzyl chloride and methyl salicylate derivatives ().
  • The ester functionality allows for hydrolysis to carboxylic acids, offering a pathway for further derivatization .

Substituent Modifications in Azolylacryloyl Derivatives (MMA Series)

Compounds in the MMA series (MMA-101 to MMA-107) share structural motifs with 5-acetyl-2-methoxybenzonitrile but differ in substituents:

  • MMA-106/MMA-107 : Replace the methoxy group with a hydroxyl group, enhancing hydrogen-bonding capacity and polarity .
  • MMA-105 : Retains the nitrile group but integrates imidazole rings, which may improve binding affinity in biological targets .
Compound Key Substituents Functional Groups Synthesis Pathway
This compound 2-methoxy, 5-acetyl, nitrile Nitrile, Acetyl, Methoxy Iodination/cyanation of methyl ketone
5-Acetyl-2-methoxybenzaldehyde 2-methoxy, 5-acetyl, aldehyde Aldehyde, Acetyl, Methoxy Benzylation of dihydroxybenzaldehyde
Methyl 5-acetyl-2-(benzyloxy)benzoate 2-benzyloxy, 5-acetyl, ester Ester, Acetyl, Benzyloxy Benzyl chloride condensation
MMA-105 2-methoxy, 5-acetyl, nitrile, imidazole Nitrile, Imidazole Condensation with imidazole aldehyde

Biological Activity

5-Acetyl-2-methoxybenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and applications.

Chemical Structure and Properties

This compound features a methoxy group and an acetyl group attached to a benzonitrile structure. This unique configuration contributes to its reactivity and potential biological activity. The chemical formula is C10H11NO2C_{10}H_{11}NO_2, and its molecular weight is approximately 179.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the methoxy and nitrile groups enhances its binding affinity to enzymes and receptors, which may lead to inhibition or modulation of specific biological pathways.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, which can affect cell proliferation and survival.
  • Receptor Modulation : It may interact with receptors that play roles in inflammation and cancer progression, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against both bacterial and fungal strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment. The compound's ability to modulate pathways involved in cell cycle regulation further supports its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to existing antimicrobial agents.
  • Cancer Cell Studies : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition (MIC = 32 µg/mL)
AntimicrobialCandida albicansGrowth inhibition (MIC = 16 µg/mL)
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM
AnticancerHeLa (Cervical Cancer)Induction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.